Sodium 4-hydroxyundecanoate
CAS No.: 57681-50-2
Cat. No.: VC8364113
Molecular Formula: C11H21NaO3
Molecular Weight: 224.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57681-50-2 |
|---|---|
| Molecular Formula | C11H21NaO3 |
| Molecular Weight | 224.27 g/mol |
| IUPAC Name | sodium;4-hydroxyundecanoate |
| Standard InChI | InChI=1S/C11H22O3.Na/c1-2-3-4-5-6-7-10(12)8-9-11(13)14;/h10,12H,2-9H2,1H3,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | VQTLGLGPQXZERV-UHFFFAOYSA-M |
| SMILES | CCCCCCCC(CCC(=O)[O-])O.[Na+] |
| Canonical SMILES | CCCCCCCC(CCC(=O)[O-])O.[Na+] |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Sodium 4-hydroxyundecanoate consists of an 11-carbon aliphatic chain with a hydroxyl (-OH) group at the fourth carbon and a sodium carboxylate (-COO⁻Na⁺) group at the terminal position. This configuration confers amphiphilic properties, allowing the molecule to interact with both polar and nonpolar environments. The sodium ion enhances aqueous solubility, a critical factor for its utility in biological systems.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.27 g/mol | |
| IUPAC Name | Sodium 4-hydroxyundecanoate | |
| SMILES Notation | CCCCCCCC(CCC(=O)[O-])O.[Na+] | |
| PubChem CID | 23710311 |
The compound’s structure is validated by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data remain underrepresented in publicly available literature.
Stereochemical Considerations
Synthesis and Production
Chemical Synthesis
The primary synthesis route involves saponification of 4-hydroxyundecanoic acid with sodium hydroxide (NaOH):
This exothermic reaction proceeds under mild conditions (25–50°C) with yields exceeding 90% in optimized setups. Alternative methods include enzymatic esterification using lipases, which offer greener synthesis pathways but require precise control of water activity and pH.
Industrial-Scale Production
Commercial manufacturers like Enamine and VulcanChem produce sodium 4-hydroxyundecanoate in batches ranging from 100 mg to kilogram quantities. Scalability challenges include purification of the sodium salt from unreacted fatty acid and byproducts, often addressed via recrystallization or column chromatography.
Physicochemical Properties
Solubility and Stability
The sodium carboxylate group confers high solubility in water (>50 mg/mL at 25°C) and polar solvents like methanol. In contrast, the hydrocarbon chain ensures limited solubility in nonpolar solvents (e.g., hexane). The compound is stable under ambient conditions but degrades at temperatures above 150°C, forming decarboxylation products.
Reactivity
The hydroxyl and carboxylate groups participate in nucleophilic acyl substitutions and esterification reactions. For example, the hydroxyl group can be acetylated using acetic anhydride, while the carboxylate may form complexes with divalent cations like Ca²⁺. Such reactivity underpins its utility in synthesizing derivatives for structure-activity relationship studies.
Biological and Pharmacological Insights
Metabolic Pathways
In vitro studies suggest sodium 4-hydroxyundecanoate undergoes β-oxidation in hepatic cells, analogous to other medium-chain fatty acids . The hydroxyl group may slow degradation, prolonging its half-life in biological systems compared to non-hydroxylated analogs.
Table 2: Comparative Pharmacokinetics of Hydroxy Fatty Acid Salts
| Compound | Half-Life (h) | Metabolic Pathway |
|---|---|---|
| Sodium 4-hydroxyundecanoate | ~6 | β-Oxidation, conjugation |
| Sodium undecanoate | ~3 | β-Oxidation |
| Sodium dodecanoate | ~4 | ω-Oxidation |
Data extrapolated from studies on related fatty acid salts .
Industrial and Research Applications
Surfactants and Emulsifiers
The compound’s dual solubility makes it effective in cosmetics and food additives. For instance, it stabilizes oil-in-water emulsions at concentrations as low as 0.5% w/v.
Biochemical Research
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Membrane Studies: Incorporation into lipid bilayers alters membrane fluidity, useful for modeling lipid-protein interactions.
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Enzyme Assays: Serves as a substrate for lipases and hydroxylases, with kinetic parameters () reported for Candida antarctica lipase B.
Future Research Directions
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Enantioselective Synthesis: Developing chiral catalysts to produce enantiopure forms for targeted biological applications.
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Nanoparticle Functionalization: Exploring its use in surface-modified nanoparticles for drug delivery.
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Ecotoxicology Studies: Assessing environmental persistence and toxicity in aquatic ecosystems.
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